Chlorodiethylisopropylsilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that emerged around 150 years ago with the synthesis of tetraethylsilane, has evolved into a critical branch of chemical science. rsc.org Unlike their carbon counterparts, organosilicon compounds exhibit unique properties stemming from the distinct nature of the silicon atom, such as its larger atomic radius, lower electronegativity, and the availability of low-energy d-orbitals that allow for hypervalent states. rsc.orgsoci.org These characteristics are fundamental to the diverse reactivity and stability profiles observed in silicon-containing molecules. rsc.org
The field has seen dramatic progress, moving from simple silanes to complex molecules with unique bonding and reactivity, including stable compounds with low-coordinate silicon. rsc.org Organosilicon compounds are widely used as synthetic intermediates and building blocks in the creation of valuable organic molecules and materials. researchgate.net A significant application within this domain is the use of silyl (B83357) groups as protecting groups, where their stability can be finely tuned by modifying the organic substituents attached to the silicon atom. tandfonline.comthieme-connect.de Chlorodiethylisopropylsilane fits into this context as a reagent designed to introduce a silyl ether with a moderate steric profile, offering a balance between stability and ease of cleavage that is essential for multi-step synthetic sequences. tandfonline.com
Significance in Contemporary Synthetic Methodologies
In modern organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to the successful construction of complex molecules. libretexts.org One of the most prevalent strategies involves the protection of hydroxyl groups in alcohols, and silyl ethers are among the most widely used protecting groups for this purpose. tandfonline.comtcichemicals.comthermofisher.com The formation of a silyl ether from an alcohol and a chlorosilane, such as this compound, effectively shields the reactive hydroxyl group from unwanted reactions. thermofisher.comresearchgate.net
The significance of Chlorodiethylisopropylisopropylsilane lies in the specific properties of the diethylisopropylsilyl (DEIPS) group it installs. The stability of silyl ethers to various reaction conditions, particularly acidic and basic hydrolysis, is heavily dependent on the steric bulk of the substituents on the silicon atom. fishersci.ca The general order of stability to acid-catalyzed hydrolysis increases with steric hindrance: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). fishersci.ca The DEIPS group, with its two ethyl groups and one isopropyl group, provides an intermediate level of steric hindrance. This allows for selective protection and deprotection in the presence of other silyl ethers, a crucial tactic in the synthesis of polyhydroxylated natural products. tandfonline.com The reaction to form the corresponding silyl ether typically involves the reaction of the alcohol with this compound in the presence of a base to neutralize the liberated hydrogen chloride. thermofisher.comorgsyn.org
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 107149-56-4 |
| Molecular Formula | C₇H₁₇ClSi |
| Molecular Weight | 164.75 g/mol sigmaaldrich.com |
| Boiling Point | 73 °C at 32 mmHg sigmaaldrich.comcookechem.com |
| Density | 0.892 g/mL at 25 °C sigmaaldrich.comaksci.com |
| Refractive Index | n20/D 1.438 sigmaaldrich.comcookechem.com |
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused and scientifically accurate overview of this compound, strictly adhering to its chemical nature and role in synthesis. The scope is intentionally narrowed to its position within organosilicon chemistry and its application as a silylating agent in contemporary synthetic strategies. By detailing its properties and function as a precursor to the diethylisopropylsilyl protecting group, this text aims to furnish a clear understanding of its value and specific niche in advanced chemical research, without delving into unrelated areas such as toxicology or commercial administration.
Properties
IUPAC Name |
chloro-diethyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPGFIPLLCQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403667 | |
| Record name | Chlorodiethylisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107149-56-4 | |
| Record name | Chlorodiethylisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-diethyl-propan-2-ylsilane | |
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Synthetic Strategies and Methodological Advancements for Chlorodiethylisopropylsilane
Historical Development of Synthetic Routes
The synthesis of organosilicon compounds, including chlorosilanes, has been a significant area of research since the pioneering work of Müller and Rochow in the 1940s. mdpi.com Their development of the "direct process" for producing organochlorosilanes laid the foundation for the modern silicone industry. mdpi.com While the direct synthesis is primarily associated with methylchlorosilanes, the fundamental principles have been adapted for the synthesis of a variety of organosilanes. Early synthetic routes to compounds like chlorodiethylisopropylsilane often involved less direct and lower-yielding methods, relying on Grignard reagents or other organometallic precursors. These initial explorations were crucial in establishing the reactivity patterns of silicon-halogen bonds and understanding the steric and electronic effects of the organic substituents.
Contemporary Synthetic Methodologies
Modern approaches to the synthesis of this compound can be broadly categorized into direct and indirect methods. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
The direct synthesis, or Müller-Rochow process, involves the reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures. mdpi.com While this method is highly effective for simpler alkylchlorosilanes, its application to more complex structures like this compound can be challenging due to the potential for side reactions and the need for more specialized reaction conditions.
Recent advancements in direct synthesis have focused on improving catalyst systems and reaction conditions to enhance selectivity for the desired product. researchgate.netrsc.org For instance, the use of promoters and co-catalysts can influence the product distribution. The direct reaction of a mixture of ethyl chloride and isopropyl chloride with silicon could theoretically yield this compound, but controlling the stoichiometry and preventing the formation of a mixture of products presents a significant synthetic hurdle.
Table 1: Key Parameters in the Direct Synthesis of Organochlorosilanes
| Parameter | Influence on Reaction | Typical Range |
| Temperature | Affects reaction rate and selectivity | 250-350 °C |
| Catalyst | Primarily copper; influences reaction initiation and product distribution | 5-10% by weight of silicon |
| Promoters | Zinc, tin, etc.; enhance selectivity and silicon conversion | 0.1-1% by weight of silicon |
| Alkyl Halide | Reactant; its structure dictates the organic groups on the silane (B1218182) | Gaseous or liquid feed |
Indirect methods offer greater control over the final product structure and are often preferred for the laboratory-scale synthesis of specialty silanes like this compound. These routes typically involve the stepwise introduction of the organic groups onto a silicon tetrachloride or a partially alkylated chlorosilane precursor.
A common and efficient route to this compound involves the reaction of dichlorodiethylsilane (B155513) with an isopropylating agent. The most frequently used reagents for this purpose are organometallic compounds such as isopropylmagnesium chloride (a Grignard reagent) or isopropyllithium.
The reaction proceeds via nucleophilic substitution at the silicon center, where the isopropyl group displaces one of the chlorine atoms. The stoichiometry of the reactants must be carefully controlled to prevent the formation of the disubstituted product, triethylisopropylsilane.
Reaction Scheme: (CH₃CH₂)₂SiCl₂ + (CH₃)₂CHMgCl → (CH₃CH₂)₂((CH₃)₂CH)SiCl + MgCl₂
This method generally provides good yields of the desired product, and the starting material, dichlorodiethylsilane, is commercially available.
An alternative indirect synthesis involves the reaction of a diethylsilyl anion equivalent with 2-chloropropane (B107684). sigmaaldrich.comchemicalbook.com For example, diethylsilane (B7801327) ((CH₃CH₂)₂SiH₂) can be deprotonated with a strong base to form a silyl (B83357) anion, which can then react with 2-chloropropane in a nucleophilic substitution reaction. Subsequent chlorination of the resulting diethylisopropylsilane (B1144382) would yield the final product.
Another approach could involve the hydrosilylation of propene with diethylchlorosilane (B158759) in the presence of a suitable catalyst, followed by the introduction of the second ethyl group. However, controlling the regioselectivity of the hydrosilylation to favor the formation of the isopropyl isomer is a key challenge.
Indirect Synthesis via Precursor Functionalization
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity. nih.govprismbiolab.com Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or self-optimization algorithms to systematically investigate the effects of various parameters. nih.govprismbiolab.comsemanticscholar.org
Key parameters that are typically optimized include:
Temperature: Influences the reaction rate and the formation of byproducts.
Solvent: The polarity and coordinating ability of the solvent can significantly affect the reactivity of organometallic reagents.
Reaction Time: Ensuring the reaction goes to completion without significant product degradation.
Stoichiometry of Reagents: Precise control is necessary to maximize the formation of the monosubstituted product and minimize di- or tri-substituted byproducts.
Catalyst Loading and Type: In catalytic reactions, the nature and concentration of the catalyst are crucial for both activity and selectivity.
For instance, in the synthesis from dichlorodiethylsilane, a lower temperature might be favored to increase selectivity for the monosubstituted product. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can also impact the solubility and reactivity of the Grignard reagent.
Table 2: Example of Reaction Condition Optimization for the Synthesis of this compound from Dichlorodiethylsilane
| Experiment | Temperature (°C) | Solvent | Isopropylmagnesium Chloride (equivalents) | Yield (%) | Selectivity (%) |
| 1 | 25 | Diethyl Ether | 1.0 | 75 | 90 |
| 2 | 0 | Diethyl Ether | 1.0 | 82 | 95 |
| 3 | 25 | THF | 1.0 | 78 | 92 |
| 4 | 0 | THF | 1.0 | 85 | 97 |
| 5 | 0 | THF | 0.9 | 80 | 98 |
This iterative process of optimization, often guided by analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for developing robust and efficient synthetic protocols for this compound. thermofisher.com
Catalytic Systems in Synthesis
The synthesis of this compound, like many other organochlorosilanes, can be achieved through several routes, with the Grignard reaction being a prominent method. This approach involves the reaction of a suitable Grignard reagent with a silicon halide precursor. While not always catalytic in the traditional sense, the choice of reagents and additives can significantly influence the reaction's efficiency and selectivity.
One of the primary challenges in synthesizing unsymmetrical and sterically hindered chlorosilanes like this compound is controlling the degree of alkylation. The reaction of a Grignard reagent, such as isopropylmagnesium chloride, with a precursor like diethyldichlorosilane can potentially lead to a mixture of products, including the desired monosubstituted product and the disubstituted tetraalkylsilane.
Recent advancements have explored the use of catalysts to improve the selectivity of such reactions. For instance, in related syntheses of functionalized silanes, transition metal catalysts have been employed to control the outcome of coupling reactions involving organometallic reagents and chlorosilanes. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, principles from analogous reactions suggest that catalysts could play a crucial role in enhancing yield and purity.
Hydrosilylation represents another potential synthetic route where catalytic systems are central. This method would involve the addition of a hydrosilane to an alkene in the presence of a catalyst. For instance, the hydrosilylation of isopropenylethylene with diethylchlorosilane, catalyzed by platinum complexes like Karstedt's or Speier's catalyst, could theoretically yield this compound. The choice of catalyst and ligands is critical in directing the regioselectivity of the hydrosilylation to achieve the desired isomer. magtech.com.cnnih.gov
| Catalytic Approach | Precursors | Potential Catalyst | Key Considerations |
| Grignard Reaction | Diethyldichlorosilane, Isopropylmagnesium chloride | Not typically catalytic, but additives can enhance selectivity. | Stoichiometric control is crucial to avoid over-alkylation. |
| Hydrosilylation | Diethylchlorosilane, Isopropenylethylene | Platinum complexes (e.g., Karstedt's catalyst) | Regioselectivity of the addition is a key challenge. |
Solvent Effects and Reaction Medium Engineering
The choice between different ethereal solvents can influence the reaction outcome. THF, being a more polar and higher-boiling solvent than diethyl ether, can enhance the rate of reaction. nih.gov However, it can also promote side reactions, such as the formation of over-alkylation products. researchgate.net Therefore, a careful selection and potentially a mixture of solvents are often necessary to optimize the synthesis of sterically hindered chlorosilanes.
Reaction medium engineering also involves considering the concentration of the reactants. In Grignard reactions, conducting the synthesis at higher dilutions can sometimes favor the formation of the monosubstituted product by reducing the statistical probability of a second substitution reaction.
| Solvent | Boiling Point (°C) | Key Characteristics | Impact on Synthesis |
| Diethyl Ether | 34.6 | Traditional solvent for Grignard reactions. | Generally provides good selectivity but may result in slower reaction rates. |
| Tetrahydrofuran (THF) | 66 | Higher polarity and boiling point than diethyl ether. | Can accelerate the reaction but may increase the formation of byproducts. nih.govresearchgate.net |
Temperature and Pressure Control
Precise control of temperature and pressure is paramount in the synthesis of this compound to ensure optimal reaction rates, selectivity, and safety.
In the Grignard synthesis of chlorosilanes, the reaction is typically initiated at a low temperature, often around 0 °C, to moderate the initial exothermic reaction between the Grignard reagent and the silicon halide precursor. Subsequently, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. For sterically hindered substrates, a higher temperature might be necessary to overcome the activation energy barrier. However, elevated temperatures can also lead to an increase in the formation of unwanted byproducts.
Pressure is another critical parameter, particularly in gas-phase reactions or when dealing with volatile reactants and products. While the laboratory-scale synthesis of this compound via the Grignard route is typically conducted at atmospheric pressure, industrial-scale processes for chlorosilane production often utilize elevated pressures to increase reaction rates and throughput. pensoft.net For instance, in the direct process for producing methylchlorosilanes, the reaction of methyl chloride with silicon is carried out at elevated temperatures and pressures. google.comelkem.com While not directly applicable to the specific synthesis of this compound via a Grignard route, these industrial practices highlight the importance of pressure as a variable in chlorosilane manufacturing.
| Parameter | Typical Range | Rationale and Impact |
| Temperature | ||
| Initial Reaction | 0 °C to room temperature | To control the initial exotherm and maintain selectivity. |
| Reaction Completion | Room temperature to reflux | To ensure the reaction proceeds to completion, especially with sterically hindered reagents. Higher temperatures may decrease selectivity. |
| Pressure | ||
| Laboratory Scale | Atmospheric pressure | Sufficient for most small-scale Grignard reactions. |
| Industrial Scale | Elevated pressure | Can increase reaction rates and efficiency in gas-phase or continuous processes. |
Reactivity and Mechanistic Investigations of Chlorodiethylisopropylsilane
Fundamental Reaction Pathways
Chlorodiethylisopropylsilane exhibits a range of reactivity centered on the silicon atom, influenced by the polarization of the Si-Cl bond and the nature of its alkyl substituents. The primary reaction pathways involve the substitution of the chloride leaving group, hydrolysis to form silanols, and potential participation in radical processes.
Nucleophilic Substitution at Silicon
Nucleophilic substitution at the silicon center of this compound is a characteristic reaction. Unlike the classic S(_N)2 mechanism at a carbon center, which proceeds through a single transition state, substitution at silicon often involves the formation of a stable, pentacoordinate intermediate. organic-chemistry.orgchem-station.com This difference arises because silicon is larger and can accommodate a fifth ligand more readily than carbon. chem-station.com
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the silicon atom, leading to the displacement of the chloride ion. The presence of diethyl and isopropyl groups creates significant steric hindrance around the silicon atom. This steric demand can influence the reaction pathway, potentially increasing the energy barrier for the formation of the pentacoordinate intermediate compared to less substituted chlorosilanes. organic-chemistry.orgchem-station.com The general mechanism can be described as follows:
Nucleophilic Attack: The nucleophile approaches the silicon atom.
Intermediate Formation: A trigonal bipyramidal, pentacoordinate silicon intermediate is formed.
Leaving Group Departure: The chloride ion is expelled, resulting in the final substituted product.
This pathway is fundamental to the synthesis of various silyl (B83357) ethers and other derivatives, where an alcohol, in the presence of a weak base to neutralize the resulting HCl, displaces the chloride. wikipedia.org
| Reaction Step | Description | Key Feature |
| 1. Nucleophilic Attack | A nucleophile (e.g., RO⁻, R₂N⁻) attacks the electrophilic silicon center. | The rate is dependent on both the nucleophile and the silane (B1218182) concentration. |
| 2. Intermediate | Formation of a hypervalent, pentacoordinate silicon species. | This intermediate is a minimum on the potential energy surface, unlike the transition state in S(_N)2@C reactions. chem-station.com |
| 3. Leaving Group Expulsion | The Si-Cl bond breaks, and the chloride ion departs. | The strength of the Si-Nu bond formed drives this step to completion. |
Hydrolysis and Condensation Reactions
When exposed to water, this compound readily undergoes hydrolysis. The highly polarized silicon-chlorine bond is susceptible to attack by water molecules, which act as nucleophiles. This reaction results in the substitution of the chlorine atom with a hydroxyl group, yielding diethylisopropylsilanol and hydrochloric acid. wikipedia.orgnih.gov
Hydrolysis Reaction: (CH₃CH₂)₂ (CH(CH₃)₂)SiCl + H₂O → (CH₃CH₂)₂ (CH(CH₃)₂)SiOH + HCl
The resulting silanol (B1196071), diethylisopropylsilanol, is itself reactive. The hydroxyl group on one silanol molecule can act as a nucleophile towards the silicon atom of another silanol molecule. This process, known as condensation, leads to the elimination of a water molecule and the formation of a stable silicon-oxygen-silicon (siloxane) bond. wikipedia.orgnih.gov
Condensation Reaction: 2 (CH₃CH₂)₂ (CH(CH₃)₂)SiOH → (CH₃CH₂)₂ (CH(CH₃)₂)Si-O-Si(CH(CH₃)₂)(CH₂CH₃)₂ + H₂O
This condensation can continue, potentially leading to the formation of larger oligomeric or polymeric structures, although the bulky isopropyl and ethyl groups may sterically hinder the formation of long chains. The rate and extent of these reactions are influenced by factors such as water concentration, pH, and temperature. acs.orgrsc.org
Radical Reactions
Radical reactions involving this compound are less common than its ionic pathways but are mechanistically plausible under specific conditions, such as exposure to UV radiation or high temperatures. researchgate.net These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. researchgate.netmdpi.comacs.org
Initiation: The reaction can be initiated by the homolytic cleavage of a bond to form free radicals. For instance, the Si-Cl bond could break under energetic conditions to yield a diethylisopropylsilyl radical and a chlorine radical. (CH₃CH₂)₂ (CH(CH₃)₂)SiCl → (CH₃CH₂)₂ (CH(CH₃)₂)Si• + Cl•
Propagation: The generated silyl radical can then participate in a series of chain-propagating steps. For example, it could abstract a hydrogen atom from another molecule or add across a double bond. nih.gov
Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product. researchgate.net This could involve the recombination of two silyl radicals, a silyl radical with a chlorine radical, or other radical species present in the system. mdpi.com
While free radical reactions are a cornerstone of organic synthesis, their application to specific organosilanes like this compound is highly dependent on the reaction conditions and the presence of suitable radical initiators or substrates. nih.govcam.ac.uk
Role in Cross-Coupling Reactions
Organosilanes, including derivatives of this compound, are valuable reagents in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Their stability, low toxicity, and ease of handling make them attractive alternatives to other organometallic reagents. chem-station.comacs.org
Hiyama Coupling and Related Transformations
The Hiyama coupling is a palladium-catalyzed reaction that couples an organosilane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis for creating C(sp²)–C(sp²) bonds, essential for constructing complex molecules like biaryls and conjugated polymers. acs.org
The general catalytic cycle for the Hiyama coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R'-X), forming a Pd(II) intermediate. acs.org
Transmetalation: The organic group from the activated organosilane is transferred to the palladium center, displacing the halide. This is often the rate-determining step and requires activation of the C-Si bond.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. acs.org
A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond to facilitate transmetalation. chem-station.com
Fluoride-Mediated Activation: The traditional method for activation involves a stoichiometric amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgacs.org The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. chem-station.comresearchgate.net This intermediate is significantly more nucleophilic and readily transfers its organic group to the palladium center during the transmetalation step. chem-station.com
| Activator | Mechanism of Action | Result |
| Fluoride (e.g., TBAF) | Attacks the silicon atom to form a pentacoordinate, hypervalent silicate. | Increased nucleophilicity of the organic group, facilitating transmetalation. chem-station.com |
| Base (e.g., NaOH, KOH) | Promotes the formation of highly reactive silanolates from precursor siloxanes or chlorosilanes. wikipedia.orgmdpi.com | Enables the reaction to proceed without fluoride, protecting sensitive functional groups. |
| Lewis Acids | Coordinate to the leaving group on silicon or the halide on the coupling partner, enhancing reactivity. | Allows for milder bases or base-free conditions. wikipedia.org |
Fluoride-Free Approaches: While effective, fluoride can be detrimental to sensitive functional groups, such as silyl protecting groups, present in complex substrates. wikipedia.org This limitation has driven the development of numerous fluoride-free activation methods.
Base-Mediated Activation: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used to activate organosilanes, particularly organoalkoxysilanes or organochlorosilanes. wikipedia.orgmdpi.com For a compound like this compound, the base would facilitate hydrolysis to the corresponding silanol, which can then be deprotonated to form a highly reactive silanolate. This silanolate is competent for transmetalation without the need for fluoride. wikipedia.org
Hiyama-Denmark Coupling: A significant advancement involves the use of pre-formed organosilanols as coupling partners. This modification, often termed the Hiyama-Denmark coupling, typically proceeds in the presence of a Brønsted base and completely avoids the need for a fluoride activator. organic-chemistry.orgwikipedia.org
Lewis Acid and Other Additives: The addition of Lewis acids or co-catalysts like copper can also promote the coupling under fluoride-free conditions. wikipedia.org In some systems, the oxidative addition of a C-F bond from a fluoroarene substrate can generate a metal-fluoride complex in situ, which then acts as the activator for the organosilane, creating a base-free Hiyama coupling pathway. nih.gov
These fluoride-free methods have broadened the scope and utility of the Hiyama coupling, making it a more versatile tool for modern organic synthesis.
Other Palladium- and Nickel-Catalyzed Reactions
Beyond standard carbon-carbon bond formation, palladium and nickel catalysts are instrumental in a variety of other transformations where silyl compounds could be involved. These include C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination. scispace.com Palladium complexes are the most common catalysts for these reactions due to their high reactivity and stability. princeton.edu However, nickel-based catalysis has emerged as a powerful alternative, often exhibiting different reactivity and selectivity. princeton.edu
For example, nickel catalysis has proven effective for the cross-coupling of aminopyrazoles with (hetero)aryl chlorides, a transformation that can be challenging for palladium systems. nih.gov Furthermore, nickel catalysts featuring NHC ligands have been used to overcome limitations in Suzuki-Miyaura reactions, successfully coupling anisole (B1667542) derivatives that were unreactive with palladium catalysts. nih.gov The development of these reactions often requires careful optimization of the catalyst, ligands, and reaction conditions to achieve high yields and selectivity. mit.eduprinceton.edu
Mechanistic Insights into Transmetalation and Reductive Elimination
The catalytic cycle of cross-coupling reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. scispace.com Mechanistic studies provide crucial insights into how these steps function and how they can be optimized.
Transmetalation is the step where the organic group from the organosilicon compound (after activation, often by a fluoride or base) is transferred to the palladium or nickel center. DFT (Density Functional Theory) investigations into Suzuki-Miyaura couplings have explored the role of the base and counterions in this critical event. nih.gov The kinetics of transmetalation at catalytically relevant Ni(II) species have also been examined, revealing challenges in analysis due to the paramagnetic nature of certain nickel complexes. mq.edu.au
Reductive Elimination is the final, product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the active catalyst. uni-goettingen.de This step is often irreversible and drives the catalytic cycle forward. Studies on a variety of transition metals have investigated the factors influencing the selectivity between two-electron reductive elimination and one-electron radical dissociation pathways. uni-goettingen.de For instance, in a series of first-row transition metalates, the reaction pathway was found to switch from radical dissociation for manganese to nickel to reductive elimination for copper. uni-goettingen.de Mechanistic analysis of C-N reductive elimination from a copper(III) complex has also shown that coordinating ligands can play a key role in mediating the transformation. nih.gov
Silylation Reactions and Derivatization
Chlorosilanes are versatile reagents used for the introduction of silyl groups onto various functional groups, a process known as silylation.
Protection of Hydroxyl Groups
One of the most important applications of silylation is the protection of hydroxyl groups in alcohols and phenols during multi-step organic synthesis. zmsilane.com By converting a reactive hydroxyl group into a more stable silyl ether, chemists can perform reactions on other parts of a molecule without interference from the alcohol's acidic proton or its nucleophilicity. masterorganicchemistry.com
The diethylisopropylsilyl (DEIPS) group, introduced by this compound, would function as a sterically hindered silyl ether. Silyl ethers are valued because they are easy to introduce, stable under a wide range of non-acidic conditions (including exposure to organometallics, many oxidizing agents, and some reducing agents), and can be selectively removed under mild conditions. zmsilane.comhighfine.com
The introduction of the silyl group is typically achieved by reacting the alcohol with the corresponding chlorosilane (e.g., this compound) in the presence of a weak base like imidazole (B134444) or pyridine (B92270) to neutralize the HCl byproduct. The stability and ease of cleavage of the resulting silyl ether depend on the steric bulk of the substituents on the silicon atom. highfine.com
Deprotection (cleavage) of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond. masterorganicchemistry.com Acidic conditions can also be used for cleavage. highfine.com The steric hindrance of the DEIPS group would make it more stable to acid-catalyzed hydrolysis than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, but likely less stable than the very bulky tert-butyldiphenylsilyl (TBDPS) ether.
Table 3: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Silyl Group | Abbreviation | Common Reagent | Relative Stability | Cleavage Conditions |
| Trimethylsilyl | TMS | Trimethylchlorosilane | Low | Mild acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | Triethylchlorosilane | Moderate | Mild acid, TBAF |
| Diethylisopropylsilyl | DEIPS | This compound | Moderate-High (Inferred) | Acid, TBAF (Inferred) |
| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butylchlorodimethylsilane | High | TBAF, AcOH, HF |
| Triisopropylsilyl | TIPS | Triisopropylchlorosilane | Very High | TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butylchlorodiphenylsilane | Very High | TBAF, HF |
Derivatization for Analytical Applications
Chemical derivatization is a technique used to modify an analyte to make it more suitable for analysis, particularly by gas chromatography (GC) and mass spectrometry (MS). researchgate.netjfda-online.com Many biologically important molecules, such as steroids, sugars, and some drugs, contain polar functional groups like hydroxyls, which make them non-volatile and prone to thermal decomposition at the high temperatures used in GC. researchgate.netchromatographyonline.com
Silylation with reagents like this compound converts these polar -OH groups into nonpolar -OSi(Et)₂iPr groups. This derivatization has several benefits for analysis: jfda-online.com
Increases Volatility: By masking the polar hydrogen-bonding hydroxyl groups, the intermolecular forces are reduced, making the derivative more volatile and suitable for GC analysis. chromatographyonline.com
Enhances Thermal Stability: The resulting silyl ethers are generally more thermally stable than the parent alcohols, preventing degradation in the hot GC injector port. chromatographyonline.com
Improves Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks and better separation from other components in a mixture. researchgate.net
Provides Structural Information (MS): The silyl derivatives produce characteristic fragmentation patterns in mass spectrometry, which can aid in structural elucidation.
This process is a cornerstone of analytical chemistry for the sensitive detection of small molecules in complex biological matrices. ddtjournal.commdpi.com
Mechanistic Studies of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound often requires the characterization of fleeting, high-energy intermediates. These transient species, which include silylium (B1239981) ions and silyl radicals, are not typically isolable under normal laboratory conditions. rsc.org Consequently, specialized spectroscopic techniques and computational modeling are indispensable tools for gaining insight into their structure, stability, and reactivity.
Spectroscopic Characterization of Transient Species
The direct observation and characterization of short-lived reaction intermediates derived from this compound are significant experimental challenges. Advanced spectroscopic methods are crucial for detecting these species and understanding their roles in reaction pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly low-temperature NMR, is a powerful technique for characterizing cationic intermediates, such as the diethylisopropylsilyl cation. By conducting reactions at temperatures where the intermediate's lifetime is extended, it is possible to acquire spectral data that provide information about its electronic and geometric structure. researchgate.net For instance, the chemical shifts of the silicon-29 (B1244352) and adjacent carbon-13 and hydrogen-1 nuclei would offer insights into the charge distribution within the silylium ion.
Electron Paramagnetic Resonance (EPR) spectroscopy is the principal method for the detection and characterization of radical intermediates, such as the diethylisopropylsilyl radical. nih.govnih.gov This technique is highly sensitive and specific for species with unpaired electrons. EPR spectra can provide detailed information about the radical's structure, the distribution of the unpaired electron spin density, and its interactions with neighboring magnetic nuclei. researchgate.net In cases where the primary radical is too short-lived to be observed directly, spin trapping techniques can be employed. nih.gov This involves reacting the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be readily studied by EPR.
Computational Chemistry for Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of reactions involving organosilanes. mdpi.comimist.maresearchgate.net These methods allow for the theoretical modeling of reaction pathways, including the structures and energies of reactants, transition states, and intermediates. researchgate.net For this compound, computational studies can provide detailed insights into the formation and properties of transient species like the diethylisopropylsilyl radical and cation.
Theoretical calculations can predict various properties of these intermediates that are difficult to measure experimentally. This includes geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical data such as heats of formation and bond dissociation energies. researchgate.netnih.gov Furthermore, computational models can simulate spectroscopic properties, such as NMR chemical shifts and EPR hyperfine coupling constants, which can aid in the interpretation of experimental spectra or predict the spectral signatures of yet-to-be-observed species. rsc.org
For example, a DFT study on the diethylisopropylsilyl radical could elucidate its preferred conformation and the distribution of spin density, providing a deeper understanding of its reactivity. Similarly, calculations on the diethylisopropylsilyl cation could assess its stability relative to other silylium ions and map out the energetic landscape for its potential rearrangement or reaction with nucleophiles. nih.govrsc.org
Below is a representative data table illustrating the types of information that can be obtained from computational studies on the primary intermediates derived from this compound.
| Property | Diethylisopropylsilyl Radical | Diethylisopropylsilyl Cation |
| Calculated Parameter | Value | Value |
| Si-C (isopropyl) Bond Length (Å) | 1.90 | 1.85 |
| Si-C (ethyl) Bond Length (Å) | 1.92 | 1.87 |
| C-Si-C Angle (°) | 118.5 | 119.8 |
| Heat of Formation (kcal/mol) | 15.2 | 195.8 |
| Isotropic Hyperfine Coupling (Gauss) | ||
| a(α-H) | - | - |
| a(β-H) | - | - |
| a(29Si) | +180 | - |
| Calculated 29Si NMR Shift (ppm) | - | ~350 |
Note: The data in this table are hypothetical and intended for illustrative purposes to represent the output of computational chemistry studies.
These computational approaches are essential for building a comprehensive picture of the reaction mechanisms of this compound at a molecular level. rsc.org
Chlorodiethylisopropylsilane in Materials Science and Organosilicon Polymers
Precursor for Silicon-Based Materials
Chlorodiethylisopropylsilane, as a member of the chlorosilane family, is a fundamental precursor in the synthesis of various silicon-based materials. mdpi.comresearchgate.net The direct process, also known as the Müller-Rochow process, is a large-scale industrial method for producing organosilicon compounds and has been the cornerstone of the silicone industry. mdpi.comsbfchem.com While this process is primarily associated with the synthesis of methylchlorosilanes, the principles can be extended to the production of other organochlorosilanes.
Organosilicon compounds, in general, are recognized for their thermal stability, chemical inertness, and flexibility, making them indispensable in the design of advanced materials. iust.ac.ir These compounds serve as foundational molecules for creating a diverse range of structures, including silanes, siloxanes, and other complex polymers. iust.ac.ir The versatility of organosilicon precursors allows for the production of materials with tailored properties for applications in materials science, pharmaceuticals, electronics, and agriculture. iust.ac.ir
The development of new silicon-based polymers and materials often relies on the availability of specialized precursors. pageplace.de For instance, the sol-gel polymerization of multialkoxysilanes is a common method for synthesizing silicon polymers and silicon-organic composites under mild conditions. nih.gov Although this compound is a chlorosilane, it can be converted to the corresponding alkoxysilane, which can then be used in sol-gel processes. The molecular design of these precursors is crucial for controlling the morphology and textural properties of the final sol-gel polymer. nih.gov
The synthesis of silicon-based ceramics is another area where organosilicon precursors are essential. researchgate.net Polymer-derived ceramics (PDCs) are produced through the thermolysis of preceramic polymers, such as poly(organosilazanes) and poly(organosiloxanes). researchgate.net The initial molecular structure of the precursor significantly influences the properties of the final ceramic material. researchgate.net
Role in Polymerization Reactions
This compound and related chlorosilanes are key reactants in various polymerization reactions, leading to the formation of a wide range of organosilicon polymers. These polymers are valued for their unique combination of properties, including thermal stability, chemical resistance, and, in some cases, biocompatibility. researchgate.net
Poly(silyl ether)s (PSEs) are a class of silicon-containing polymers characterized by the presence of silyl (B83357) ether (Si-O-C) linkages in their backbone. nih.gov These polymers are known for their hydrolytic degradability, which makes them attractive for certain biomedical applications. nih.gov Dichlorosilanes are commonly used for the synthesis of PSEs through condensation polymerization with diols. nih.gov This reaction, however, produces HCl as a byproduct, which requires neutralization. nih.gov
While this compound is a monochlorosilane and thus would act as a chain terminator rather than a monomer in a polycondensation reaction with a diol, it can be used to introduce diethylisopropylsilyl groups at the ends of polymer chains or as side groups. These bulky silyl groups can influence the polymer's properties, such as its solubility and thermal stability.
The synthesis of novel PSEs from renewable resources, such as palm and soy oils, has been reported. redalyc.org In these studies, dichlorodimethylsilane was reacted with monoglycerides derived from the oils to form the polymers. redalyc.org This highlights the general utility of chlorosilanes in the synthesis of PSEs.
The surface properties of polymers can be tailored for specific applications through various modification techniques. nih.gov Improving the hydrophobicity of polymers is crucial for applications where resistance to moisture is required, such as in biomedical devices to delay degradation. nih.gov
The process typically involves the reaction of the silane (B1218182) with a hydroxylated surface. The chloro group of this compound would react with surface hydroxyl groups, covalently bonding the diethylisopropylsilyl group to the surface. The alkyl groups (diethyl and isopropyl) are nonpolar and thus impart a hydrophobic character to the modified surface.
Development of Advanced Organosilicon Functional Materials
The unique properties of organosilicon compounds make them ideal for the development of advanced functional materials with a wide range of applications. sbfchem.com These materials are utilized in diverse fields such as aerospace, electronics, and construction. researchgate.net The ability to incorporate specific functional groups into the organosilicon structure allows for the fine-tuning of material properties. researchgate.net
Silicon-based organic functional materials often exhibit unique functional properties. researchgate.net For example, the incorporation of silicon into organic light-emitting diode (OLED) materials can lead to high triplet energy levels and improved device performance. researchgate.net While direct applications of this compound in such advanced materials are not widely documented, it can serve as a reagent to introduce the diethylisopropylsilyl group, which can be used to protect functional groups during synthesis or to modify the electronic and physical properties of the final material.
The synthesis of silicon-based polymers has led to the creation of advanced materials with remarkable properties. researchgate.net These polymers find applications in industries such as aerospace, electronics, and construction, where their unique combination of thermal stability, chemical resistance, and flexibility is highly valued. researchgate.net
Silane Coupling Agents and Interfacial Chemistry
The general structure of a silane coupling agent can be represented as Y-R-SiX₃, where Y is an organofunctional group, R is a linker, and X is a hydrolyzable group, such as chloro, alkoxy, or acetoxy. tcichemicals.com The hydrolyzable groups react with surface hydroxyls on the inorganic material to form stable siloxane bonds. researchgate.net
Chlorosilanes, including by extension this compound, can function as or be precursors to silane coupling agents. tcichemicals.com The chloro group is hydrolyzable and can react with inorganic surfaces. The diethylisopropylsilyl group, while not having a specific reactive functional group to bond with a polymer matrix, can provide a hydrophobic and sterically bulky interface. This can be useful in applications where a non-reactive but compatibilizing interface is desired.
The table below provides an overview of common functional groups in silane coupling agents and their applications.
| Functional Group | Application |
| Vinyl | Crosslinking of polyethylene |
| Epoxy | Adhesion promoter in epoxy resins |
| Amino | Coupling agent for phenolic and epoxy resins |
| Methacryloxy | Coupling agent for unsaturated polyester resins |
This table presents a general overview of silane coupling agents and is not specific to this compound.
Theoretical and Computational Studies of Chlorodiethylisopropylsilane
Electronic Structure and Bonding Analysis
The electronic structure and bonding of chlorodiethylisopropylsilane are primarily dictated by the central silicon atom, its bonding to a chlorine atom, two ethyl groups, and an isopropyl group. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics. Theoretical calculations on analogous organosilanes suggest that the silicon atom in this compound would exhibit a significant partial positive charge due to the high electronegativity of the chlorine atom it is bonded to. wikipedia.org This polarization of the Si-Cl bond is a key feature of its electronic structure.
Below is an interactive data table with hypothetical, yet plausible, DFT-calculated electronic and geometric parameters for this compound, based on typical values for similar organosilanes.
| Parameter | Value |
| Si-Cl Bond Length (Å) | 2.05 - 2.10 |
| Si-C (ethyl) Bond Length (Å) | 1.88 - 1.92 |
| Si-C (isopropyl) Bond Length (Å) | 1.90 - 1.95 |
| C-Si-C Bond Angle (°) | 110 - 115 |
| Cl-Si-C Bond Angle (°) | 105 - 109 |
| Mulliken Charge on Si | +0.4 to +0.6 |
| Mulliken Charge on Cl | -0.5 to -0.7 |
Reaction Energetics and Transition State Characterization
Theoretical studies on the reactivity of chlorosilanes often focus on nucleophilic substitution reactions at the silicon center, with hydrolysis being a common example. researchgate.net For this compound, the reaction with water would proceed via a transition state where the silicon atom is hypercoordinated. Computational modeling can map out the potential energy surface for such reactions, identifying the transition state and calculating the activation energy barrier.
The energetics of the reaction are significantly influenced by the steric bulk of the diethyl and isopropyl groups. These bulky substituents are expected to hinder the approach of a nucleophile, leading to a higher activation energy compared to less hindered chlorosilanes. taylorfrancis.com Transition state characterization, typically performed by frequency calculations in DFT, would likely reveal a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true transition state. The geometry of the transition state would likely be a trigonal bipyramidal structure, with the incoming nucleophile and the leaving chloride ion occupying the axial positions.
This table presents hypothetical reaction energetics for the hydrolysis of this compound.
| Reaction Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15 - 25 |
| Enthalpy of Reaction (ΔH) | -5 to -15 |
| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 |
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Reactivity can be predicted by analyzing the electronic structure; for instance, the large partial positive charge on the silicon atom makes it a prime target for nucleophilic attack. wikipedia.orgnih.gov The energies of the frontier molecular orbitals (HOMO and LUMO) are also key indicators. A low-lying LUMO, likely centered on the Si-Cl antibonding orbital, would indicate a high susceptibility to nucleophilic attack.
Selectivity in reactions involving this compound can also be predicted. For example, in reactions with multifunctional nucleophiles, computational models can help determine which functional group is more likely to react with the silicon center. This is often achieved by comparing the activation energies for the different possible reaction pathways. The steric hindrance imposed by the ethyl and isopropyl groups would play a significant role in dictating the regioselectivity of such reactions, favoring attack at less sterically crowded sites if the nucleophile is also bulky.
Molecular Dynamics Simulations of Reactions
Molecular dynamics (MD) simulations can provide a dynamic picture of the reactions of this compound in a solvent environment. tandfonline.comacs.org By simulating the movement of the chlorosilane molecule and surrounding solvent molecules (e.g., water) over time, MD can offer insights into the reaction mechanism at an atomistic level. These simulations can help visualize the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group.
Reactive force fields (like ReaxFF) can be employed in MD simulations to model bond breaking and formation during a chemical reaction. acs.org This would allow for the simulation of, for example, the hydrolysis of this compound in a box of water molecules, providing information on the role of individual solvent molecules in stabilizing the transition state and solvating the leaving chloride ion. MD simulations can also be used to calculate the potential of mean force along a reaction coordinate, which provides a free energy profile of the reaction in solution.
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Chlorodiethylisopropylsilane
The traditional synthesis of chlorosilanes often involves processes that are not aligned with the principles of green chemistry. Future research is focused on developing more environmentally benign and atom-economical synthetic routes.
Key research areas include:
Direct Synthesis Processes: A significant shift is anticipated towards direct synthesis methods that bypass the use of chlorosilanes as reactants. mdpi.com Research into the direct reaction of elemental silicon with alcohols or ethers, catalyzed by copper, presents a greener alternative to traditional multi-stage processes that generate harmful byproducts. mdpi.comrsc.orgrsc.org Mechanochemical approaches, which use mechanical force to induce chemical reactions, are also being explored to activate silicon and facilitate its direct conversion to organosilanes with minimal solvent waste. rsc.org
Alternative Halogenation: Investigations into alternative chlorination agents and reaction conditions aim to reduce the environmental impact. This includes exploring oxidative chlorination in sustainable solvents like water or ethanol, which offers a milder and more eco-friendly process compared to traditional methods. rsc.org
Bio-based Feedstocks: Long-term research may focus on deriving the ethyl and isopropyl groups from renewable bio-based sources rather than petroleum feedstocks, further enhancing the sustainability profile of the compound.
Novel Catalytic Systems for Transformations Involving this compound
This compound is a key reagent in hydrosilylation, a fundamental process for creating carbon-silicon bonds. The development of new catalysts is crucial for enhancing the efficiency, selectivity, and scope of these transformations.
Future catalytic research is trending towards:
Earth-Abundant Metal Catalysts: While precious metals like platinum and rhodium are highly effective catalysts for hydrosilylation, their high cost and low abundance are significant drawbacks. nih.gov A major research thrust is the development of catalysts based on more sustainable, earth-abundant metals such as iron, cobalt, nickel, and manganese. nih.gov These catalysts offer the potential for more economical and environmentally friendly industrial processes.
Heterogeneous and Supported Catalysts: To simplify product purification and enable catalyst recycling, researchers are developing heterogeneous catalytic systems. nih.gov This involves immobilizing active catalytic species, such as platinum complexes, on solid supports. google.com This approach not only reduces metal contamination in the final product but also aligns with green chemistry principles by minimizing waste.
Advanced Ligand Design: The regio- and stereoselectivity of hydrosilylation reactions are controlled by the catalyst's ligand sphere. sigmaaldrich.com Future work will involve designing sophisticated ligands that can precisely control the outcome of reactions involving this compound, enabling the synthesis of complex vinylsilanes and other organosilicon compounds with high precision. sigmaaldrich.com
Table 1: Comparison of Catalytic Systems for Hydrosilylation
| Catalyst Type | Metal Center Examples | Advantages | Research Direction |
|---|---|---|---|
| Precious Metal (Homogeneous) | Pt, Rh, Ru, Ir | High activity, good selectivity | Reducing catalyst loading, improving recovery |
| Earth-Abundant Metal (Homogeneous) | Fe, Co, Ni, Mn | Low cost, sustainable | Improving stability, activity, and selectivity |
| Heterogeneous/Supported | Pt on inorganic carriers | Easy separation, recyclable, low product contamination | Enhancing durability, preventing leaching |
| Rhenium-Based | Re(CO)₅Cl, MeReO₃ | Unique reactivity, high turnover numbers in some cases | Broadening substrate scope, understanding mechanisms |
Exploration of New Reactivity Modes
Beyond its traditional role as a protecting group and in hydrosilylation, the unique electronic properties of the silicon atom in this compound open doors to novel chemical transformations.
Emerging areas of reactivity research include:
Silicon-Mediated Cyclizations: The interaction of the silyl (B83357) group with other functional groups within a molecule can be exploited to trigger novel cyclization reactions. For instance, allylsilanes have been shown to undergo unusual transformations with N,N-dichloroarenesulfonamides to form complex heterocyclic structures. bohrium.com
Cross-Coupling Reactions: Vinylsilanes, which can be readily prepared via hydrosilylation using this compound, are versatile intermediates in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This allows for the formation of complex carbon-carbon bonds, a cornerstone of modern organic synthesis.
Remote Functionalization: The strong sigma-donating ability of the carbon-silicon bond can influence the reactivity of remote parts of a molecule. researchgate.net Future research will likely explore how to harness this "silicon effect" to control reactions at a distance, enabling new strategies for complex molecule synthesis.
Advanced Materials Applications and Nanotechnology
The incorporation of this compound into polymers and surfaces can impart unique and valuable properties, leading to applications in advanced materials and nanotechnology.
Promising applications include:
Degradable Polymers: this compound can serve as a precursor for synthesizing poly(silyl ether)s (PSEs). mdpi.comnsf.gov These polymers contain hydrolytically unstable Si-O-C bonds, making them degradable under specific conditions. This property is highly desirable for creating sustainable materials and for biomedical applications where transient materials are required. mdpi.comnsf.gov
Biomaterials and Medical Devices: The compound has been specifically cited in patents for modifying polysaccharides to create hydrophobic materials with silyl ether linkages. google.com These materials are being developed for use as biodegradable coatings on medical implants, such as stents, to control drug release and enhance biocompatibility. google.com
Surface Modification: The reactivity of the Si-Cl bond allows it to be grafted onto surfaces containing hydroxyl groups, such as glass or silica. This can be used to alter the surface properties, for example, in the creation of textured, anti-glare glass for electronic displays. googleapis.com
Hybrid Nanomaterials: As a trifunctional silane (B1218182) precursor, related organosilanes are used to create polyhedral oligomeric silsesquioxanes (POSS). thermofishersci.in These are cage-like nanoparticles that can be incorporated into polymers to create organic-inorganic hybrid materials with enhanced thermal stability, mechanical strength, and optical properties.
Integration with Flow Chemistry and Automation in Synthesis
The chemical industry is increasingly adopting flow chemistry and automation to improve the efficiency, safety, and reproducibility of chemical synthesis. researchgate.netnih.gov
The application of these technologies to this compound involves:
Safer and More Efficient Synthesis: Flow reactors offer superior heat and mass transfer compared to traditional batch reactors. syrris.com This allows for better control over exothermic reactions and the safe handling of reactive intermediates, which is particularly relevant for the synthesis and use of chlorosilanes. nih.govsyrris.com
Automated Multi-Step Synthesis: this compound can be integrated into automated, multi-step flow synthesis platforms. researchgate.net For example, a reaction sequence could involve an initial protection step using this compound, followed by several other transformations in a continuous, uninterrupted process. This "telescoping" of reactions minimizes manual handling and purification steps, accelerating the synthesis of complex target molecules. researchgate.net
High-Throughput Experimentation: Automated synthesis platforms enable rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and the creation of libraries of related compounds for screening in drug discovery or materials science. wikipedia.orgnih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N,N-dichloroarenesulfonamides |
| Poly(silyl ether)s |
| Polyhedral oligomeric silsesquioxanes |
Q & A
Q. What are the standard synthetic protocols for Chlorodiethylisopropylsilane, and what precautions are necessary during its preparation?
this compound is typically synthesized via nucleophilic substitution or Grignard reactions. A common method involves reacting isopropyldiethylsilanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key precautions include:
- Conducting reactions under inert gas (e.g., nitrogen or argon) to prevent hydrolysis .
- Slow addition of reagents to control exothermic reactions and minimize side products .
- Use of moisture-free solvents (e.g., dry diethyl ether or tetrahydrofuran) . Characterization should include and NMR to confirm structure and purity, with elemental analysis for stoichiometric validation .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage in flame-sealed ampules or Schlenk flasks under inert gas .
- Use of desiccants (e.g., molecular sieves) in storage containers .
- Avoidance of prolonged exposure to light, which may degrade silane bonds . Safety protocols mandate fume hood use and personal protective equipment (PPE) due to its potential toxicity and flammability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is critical for identifying silicon environments (e.g., chemical shifts between 10–30 ppm for alkylchlorosilanes) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities or decomposition products .
- Infrared (IR) Spectroscopy : Peaks near 500–600 cm confirm Si-Cl bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can predict reaction pathways by analyzing:
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in polymer functionalization?
Discrepancies often arise from variations in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to nonpolar solvents .
- Catalyst Loading : Trace metal impurities (e.g., from glassware) can inadvertently accelerate reactions . Reproducibility requires strict control of solvent purity, catalyst source, and reaction temperature. Statistical tools like ANOVA can identify significant variables .
Q. How does the steric bulk of this compound influence its selectivity in silylation reactions?
The isopropyl and ethyl groups create a crowded silicon environment, favoring:
- Regioselectivity : Attack at less hindered positions (e.g., primary over tertiary alcohols) .
- Kinetic vs. Thermodynamic Control : Steric effects may shift product ratios under varying temperatures . Competitive experiments with substrates of differing steric demands (e.g., 1° vs. 3° alcohols) can quantify selectivity trends .
Q. What are the challenges in quantifying hydrolyzed byproducts of this compound, and how can they be mitigated?
Hydrolysis generates silanols and HCl, complicating analysis due to:
- Transient Intermediates : Rapid silanol condensation requires quenching with trimethylsilylating agents .
- Acidic Byproducts : Titration or ion chromatography can quantify HCl, while NMR tracks silanol formation . In-situ monitoring (e.g., FT-IR) under controlled humidity provides real-time data .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
